Plumbagin
Overview
Description
Mechanism of Action
Target of Action
Plumbagin, a naphthoquinone compound isolated from Plumbago zeylanica L., has been found to interact with several key proteins involved in cancer signaling . These include PI3Kγ , AKT1/PKBα , Bcl-2 , NF-κB , and Stat3 . Additionally, it has been suggested that this compound may target OCT4 and KLF4 in the treatment of ovarian cancer .
Mode of Action
This compound exerts its effects by interacting with its targets and inducing changes in their activity. It has been shown to inhibit the activity of multiple cancer-signaling proteins . For instance, it has been found to inactivate the Akt/NF-kB , MMP-9 , and VEGF pathways, which are essential for cancer cell development .
Biochemical Pathways
This compound affects several biochemical pathways. It enhances reactive oxygen species (ROS) production, generating oxidative stress, and regulates the PI3K/Akt and MAPK signaling pathways . It also inhibits the VEGF-A and VEGF-B pathways, which promote vascular angiogenesis primarily through activation of two receptors, VEGFR1 and VEGFR2 .
Pharmacokinetics
This compound exhibits a pharmacokinetic profile characterized by delayed absorption and short residence time in plasma . This property may explain the weak antimalarial activity of this compound observed in animal models . .
Result of Action
The molecular and cellular effects of this compound’s action include the induction of apoptosis and suppression of tumor cell proliferation through ROS production . It also causes DNA double-strand break by oxidative DNA base damage . In addition, it has been found to induce G2/M cell cycle arrest and down-regulate cell cycle-related proteins in H460 cells .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the elicitation process incorporated into in vitro cultivation with regenerated plants that retain all of their intact organs has been found to enhance this compound production . Certain elicitors induced root browning and tissue necrosis, as confirmed by propidium iodide (pi) staining .
Biochemical Analysis
Biochemical Properties
Plumbagin exerts inhibitory effects on multiple cancer-signaling proteins . The present study provides structural insights into the binding mode of this compound to five cancer signaling proteins viz. PI3Kγ, AKT1/PKBα, Bcl-2, NF-κB, and Stat3 using molecular docking and (un)binding simulation analysis .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes . It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The engaging of these important interacting residues in this compound binding leads to inhibition of these cancer-signaling proteins which are key players in the pathogenesis of cancer and thereby ceases the progression of the disease .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with several enzymes or cofactors, and could also include any effects on metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
Plumbagin can be synthesized through various chemical routes. One common method involves the cyclization of 2-methyl-1,4-naphthoquinone with hydroxylamine hydrochloride under acidic conditions to form the desired product . Another approach includes the oxidation of 2-methyl-1,4-naphthoquinone using potassium permanganate in the presence of sulfuric acid .
Industrial Production Methods
Industrial production of this compound often involves the extraction from plant sources, particularly from the roots of Plumbago zeylanica . The extraction process typically includes drying and grinding the plant material, followed by solvent extraction using organic solvents such as ethanol or methanol. The crude extract is then purified using chromatographic techniques to isolate this compound .
Chemical Reactions Analysis
Types of Reactions
Plumbagin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form this compound quinone, a compound with enhanced biological activity.
Reduction: Reduction of this compound can yield hydrothis compound, which exhibits different biological properties.
Substitution: This compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in sulfuric acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: This compound quinone.
Reduction: Hydrothis compound.
Substitution: Various substituted naphthoquinones.
Scientific Research Applications
Plumbagin has been extensively studied for its potential therapeutic applications:
Chemistry: Used as a precursor for the synthesis of other bioactive naphthoquinones.
Biology: Investigated for its role in modulating cellular signaling pathways.
Medicine: Exhibits anticancer properties by inhibiting the growth and proliferation of cancer cells.
Industry: Utilized in the development of antimicrobial agents and natural dyes.
Comparison with Similar Compounds
Plumbagin belongs to the naphthoquinone family, which includes other compounds such as juglone and menadione . Compared to these compounds, this compound exhibits unique biological activities:
Juglone: Another naphthoquinone with antimicrobial and anticancer properties, but this compound has shown higher potency in certain cancer models.
Menadione: A synthetic naphthoquinone used as a vitamin K precursor, but this compound has broader therapeutic applications.
Similar Compounds
This compound’s unique combination of biological activities and therapeutic potential makes it a promising candidate for further research and development in various fields.
Properties
IUPAC Name |
5-hydroxy-2-methylnaphthalene-1,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O3/c1-6-5-9(13)10-7(11(6)14)3-2-4-8(10)12/h2-5,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCMMXZQDRFWYSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(C1=O)C=CC=C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8075413 | |
Record name | 1,4-Naphthalenedione, 5-hydroxy-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8075413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
481-42-5 | |
Record name | Plumbagin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=481-42-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Plumbagin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000481425 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Plumbagin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB17048 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Plumbagin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=236613 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,4-Naphthalenedione, 5-hydroxy-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8075413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-hydroxy-2-methyl-1,4-naphthoquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.882 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PLUMBAGIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YAS4TBQ4OQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary molecular targets of plumbagin?
A1: this compound interacts with a diverse range of molecular targets, contributing to its pleiotropic effects. Key targets include:
- Transcription factors: Notably, this compound inhibits the activity of NF-κB [, , , ], STAT3 [, , , , ], and FOXM1 [].
- Signaling pathways: It modulates several signaling cascades, including PI3K/AKT/mTOR [, , , ], MAPK (JNK, p38, ERK) [, , , ], and Wnt/β-catenin [, ].
- Cellular proteins: this compound interacts with tubulin [, ], disrupting microtubule dynamics. It also affects the expression and function of proteins like p53 [, , ], Bcl-2 family members [, , ], and caspases [, ].
- Ion channels: this compound inhibits both Ca2+-activated chloride channels (CaCC) and cystic fibrosis transmembrane conductance regulator (CFTR) channels [].
Q2: How does this compound's interaction with these targets translate into its observed biological effects?
A2: this compound's interaction with these targets influences various cellular processes, leading to its observed effects:
- Anti-proliferative activity: Inhibition of proliferation is linked to cell cycle arrest, particularly in the G2/M phase [, , ], and induction of apoptosis [, , , , , , ] in various cancer cell lines. These effects are mediated through modulation of cell cycle regulators, pro-apoptotic proteins (Bax), and apoptotic pathways.
- Anti-inflammatory activity: this compound suppresses inflammation by inhibiting the NF-κB pathway, thereby reducing the production of inflammatory cytokines such as TNF-α, IL-6, and IL-8 [, , ].
- Anti-metastatic activity: this compound inhibits the invasion and migration of cancer cells [, , ], potentially by suppressing matrix metalloproteinase (MMP) expression and modulating epithelial-mesenchymal transition (EMT) [, ].
- Antioxidant activity: this compound exhibits both pro-oxidant and antioxidant effects depending on the context. It can induce ROS production leading to cell death in cancer cells [, ], while in other contexts, it can activate the Nrf2 pathway, promoting the expression of antioxidant enzymes [, ].
Q3: What is the chemical structure and formula of this compound?
A3: this compound (5-hydroxy-2-methyl-1,4-naphthoquinone) is a bicyclic naphthoquinone with the molecular formula C11H8O3.
Q4: What are the key spectroscopic characteristics of this compound?
A4: Spectroscopic data is crucial for identifying and characterizing this compound:
Q5: What is known about the stability of this compound under various conditions?
A5: this compound's stability is influenced by factors such as temperature, pH, light exposure, and the presence of oxidizing agents. Studies exploring specific stability profiles under different conditions would be valuable.
Q6: What are the challenges and strategies for formulating this compound to improve its stability, solubility, or bioavailability?
A6: this compound exhibits limited water solubility, potentially hindering its bioavailability. Formulation strategies to address this issue include:
- Nanoemulsions: this compound-loaded nanoemulsions have shown improved stability, controlled release, and enhanced antiproliferative activity against prostate cancer cells [].
Q7: What evidence supports the anticancer activity of this compound in preclinical models?
A7: Numerous studies demonstrate this compound's anticancer effects in vitro and in vivo:
- In vitro studies: this compound inhibits proliferation, induces apoptosis, and suppresses invasion in various cancer cell lines, including lung cancer [, , ], breast cancer [, , ], liver cancer [, , ], and others [, , , ].
- In vivo studies: this compound reduces tumor growth in xenograft models of lung cancer [], breast cancer [], and other cancers. It also demonstrates protective effects in models of liver fibrosis [, ], arthritis [], and spinal cord injury [].
Q8: What is the safety profile of this compound based on current research?
A8: While this compound shows promising therapeutic potential, further research is necessary to establish its safety profile comprehensively.
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